![molecular formula C12H16N2O2 B12313949 rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid, cis](/img/structure/B12313949.png)
rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,3S)-3-[(5-Methylpyridin-2-yl)amino]cyclopentan-1-carbonsäure, cis ist eine chirale Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen der Wissenschaft und Industrie. Diese Verbindung verfügt über einen Cyclopentanring, der mit einer Carbonsäuregruppe substituiert ist, und eine Aminogruppe, die an eine Methylpyridin-Einheit gebunden ist. Das Präfix „rac“ zeigt an, dass die Verbindung ein racemisches Gemisch ist, das gleiche Mengen beider Enantiomere enthält.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von rac-(1R,3S)-3-[(5-Methylpyridin-2-yl)amino]cyclopentan-1-carbonsäure, cis kann über verschiedene Syntheserouten erfolgen. Ein gängiges Verfahren beinhaltet die Reaktion eines Cyclopentanderivats mit einem Methylpyridinderivat unter bestimmten Bedingungen, um das gewünschte Produkt zu bilden. Die Reaktion erfordert typischerweise die Verwendung eines geeigneten Katalysators und Lösungsmittels, um die Bildung der gewünschten Verbindung zu ermöglichen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Reinigung, Kristallisation und Trocknung umfassen, um das Endprodukt in einer für verschiedene Anwendungen geeigneten Form zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
rac-(1R,3S)-3-[(5-Methylpyridin-2-yl)amino]cyclopentan-1-carbonsäure, cis kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in reduzierte Formen umwandeln.
Substitution: Die Amino- und Carbonsäuregruppen können an Substitutionsreaktionen mit geeigneten Reagenzien teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann.
Wissenschaftliche Forschungsanwendungen
rac-(1R,3S)-3-[(5-Methylpyridin-2-yl)amino]cyclopentan-1-carbonsäure, cis hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Auf seine potenziellen therapeutischen Eigenschaften und als Leitverbindung für die Medikamentenentwicklung erforscht.
Industrie: Bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von rac-(1R,3S)-3-[(5-Methylpyridin-2-yl)amino]cyclopentan-1-carbonsäure, cis beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Signalwegen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid, cis involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
rac-(1R,3S)-3-[(5-Methylpyridin-2-yl)amino]cyclopentan-1-carbonsäure, trans: Ein Stereoisomer mit unterschiedlicher räumlicher Anordnung der Atome.
rac-(1R,3S)-3-[(4-Methylpyridin-2-yl)amino]cyclopentan-1-carbonsäure, cis: Eine Verbindung mit einer anderen Position der Methylgruppe am Pyridinring.
Einzigartigkeit
rac-(1R,3S)-3-[(5-Methylpyridin-2-yl)amino]cyclopentan-1-carbonsäure, cis ist aufgrund seiner spezifischen Stereochemie und funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine einzigartige Struktur ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen, was sie für verschiedene Anwendungen wertvoll macht.
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c1-8-2-5-11(13-7-8)14-10-4-3-9(6-10)12(15)16/h2,5,7,9-10H,3-4,6H2,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
UGNKJPQQLKGCLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)NC2CCC(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid](/img/structure/B12313866.png)
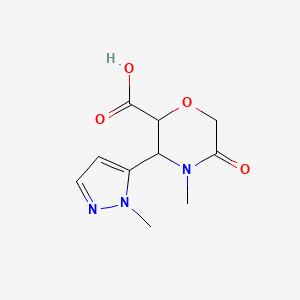
![rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B12313885.png)

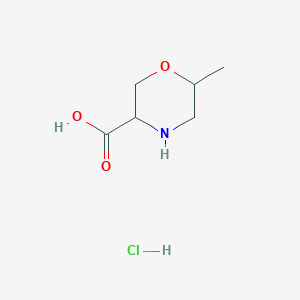
![1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}prop-2-yn-1-one; trifluoroacetic acid](/img/structure/B12313897.png)
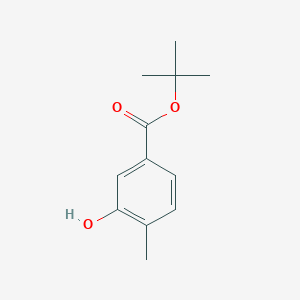
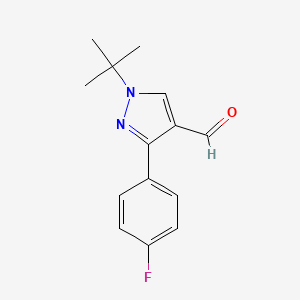
![1-[(1R)-1-azidoethyl]-2-chlorobenzene](/img/structure/B12313911.png)
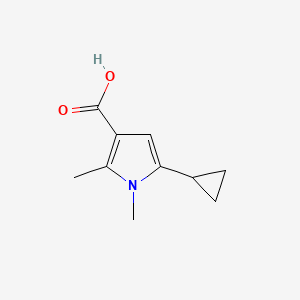
![rac-1-[(3R,4S)-4-azidooxolan-3-yl]-4-bromo-1H-pyrazole, cis](/img/structure/B12313923.png)
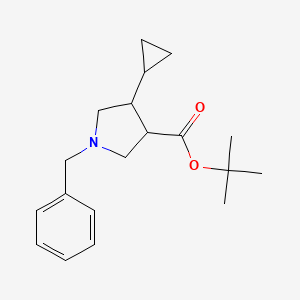
![2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid](/img/structure/B12313932.png)
![3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B12313938.png)
